molecular formula C15H12FN3O2 B5724164 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine

Cat. No.: B5724164
M. Wt: 285.27 g/mol
InChI Key: QPZFWXUWZLXIOB-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is a heterocyclic compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a fluorophenyl group

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-9-3-8-12(15(17-9)20-2)13-18-14(21-19-13)10-4-6-11(16)7-5-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZFWXUWZLXIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase by binding to their active sites, thereby disrupting metabolic pathways. The compound’s structure allows it to form strong interactions with amino acids in the enzyme’s active pocket, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1,2,4-oxadiazole linked 5-fluorouracil derivatives
  • Trifluoromethyl group-containing oxadiazoles

Uniqueness

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups on the pyridine ring, along with the fluorophenyl group, enhance its stability and reactivity compared to other similar compounds .

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